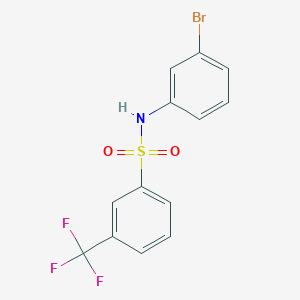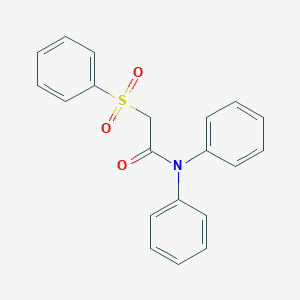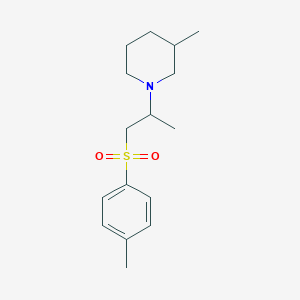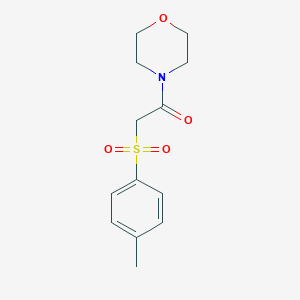![molecular formula C19H17N5O4S2 B262915 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is also known as CSN6i and is a potent inhibitor of the COP9 signalosome, which is a protein complex involved in regulating various cellular processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide involves the inhibition of the COP9 signalosome. This protein complex is involved in regulating various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Inhibition of the COP9 signalosome by CSN6i leads to the accumulation of proteins that are targeted for degradation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide in lab experiments include its potent inhibition of the COP9 signalosome, which makes it a valuable tool for studying the role of this protein complex in various cellular processes. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of the COP9 signalosome. Additionally, further studies are needed to determine the safety and efficacy of CSN6i in vivo and to investigate its potential use in combination with other therapies for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide involves several steps. The first step is the synthesis of 4-nitrobenzenesulfonamide, which is then converted to 4-amino-N-(4-nitrophenyl)benzenesulfonamide. This compound is then reacted with 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)chloride to obtain this compound.
Scientific Research Applications
4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied for its potential applications in drug development. It has been shown to inhibit the growth of cancer cells and has been proposed as a potential therapeutic target for various types of cancer. Additionally, it has been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
properties
Molecular Formula |
C19H17N5O4S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H17N5O4S2/c1-13-11-14(2)22-19(21-13)24-30(27,28)18-9-5-16(6-10-18)23-29(25,26)17-7-3-15(12-20)4-8-17/h3-11,23H,1-2H3,(H,21,22,24) |
InChI Key |
IAQYZYGKIMQFIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)



![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)

![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)